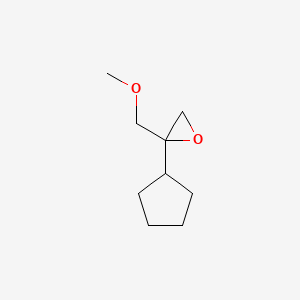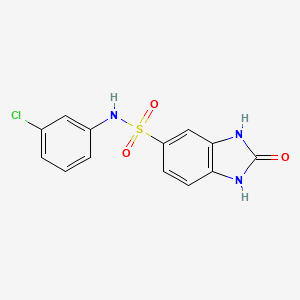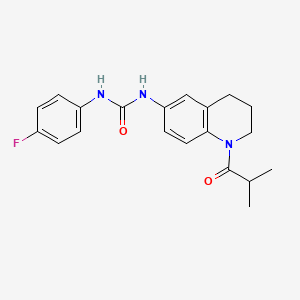
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as FIU, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Fluorescence Studies and Biological Evaluation
Synthesis and Fluorescence Studies : Novel fluorophores have been synthesized and evaluated for their fluorescence properties in different organic solvents and aqueous solutions. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, suggesting their potential application in labeling and detecting nucleic acids (Singh & Singh, 2007).
Novel Urea and Bis-urea Derivatives : A series of compounds with urea or bis-urea functionalities bridged by hydroxyphenyl or halogenphenyl substituents were synthesized and showed significant antiproliferative effects against various cancer cell lines. Some derivatives exhibited strong activity against breast carcinoma MCF-7 cell line, indicating their potential as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).
Antagonistic Activity and Antiprostate Cancer Agents
Isoquinoline and Quinazoline Urea Analogues : Research into isoquinoline and quinazoline urea derivatives has shown that they bind to human adenosine A(3) receptors, with certain substitutions increasing affinity. This work contributes to the development of potent and selective human adenosine A(3) receptor antagonists, which could be useful tools in further characterization of this receptor (van Muijlwijk-Koezen et al., 2000).
Tetrahydroisoquinoline-Derived Urea Derivatives : These compounds were identified as selective TRPM8 channel receptor antagonists, with implications for reducing the growth of LNCaP prostate cancer cells. The study highlights the potential of these derivatives as antiprostate cancer agents, linking their activity to TRPM8 inhibition (De Petrocellis et al., 2016).
Synthesis and Characterization of Novel Compounds
- Synthesis of Novel Fluorophores : Research has led to the synthesis of highly fluorescent compounds that have been successfully attached to nucleosides and used to synthesize labeled oligonucleotides. These compounds show considerable fluorescence, underscoring their utility in biochemical assays and research (Singh & Singh, 2006).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-13(2)19(25)24-11-3-4-14-12-17(9-10-18(14)24)23-20(26)22-16-7-5-15(21)6-8-16/h5-10,12-13H,3-4,11H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWHEEYJEINSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

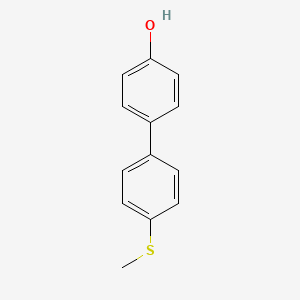
![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)
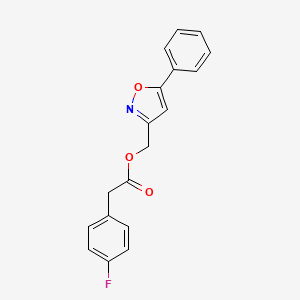
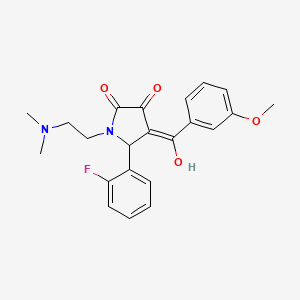
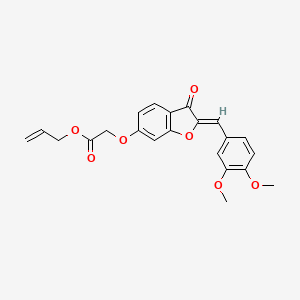
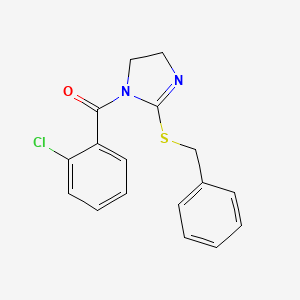
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2708753.png)
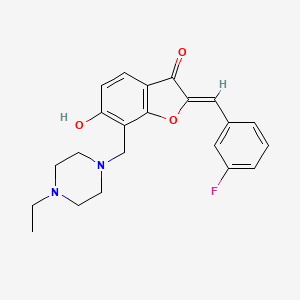
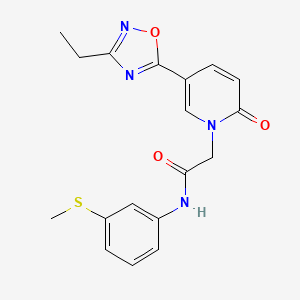

![2-cyano-3-(furan-2-yl)-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2708760.png)
![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2708761.png)
